2-(4-Acetylphenylsulfonamido)benzoic acid

Description

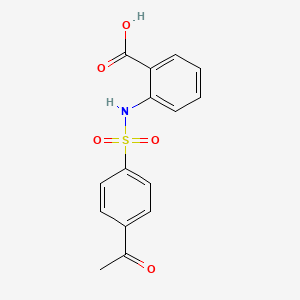

2-(4-Acetylphenylsulfonamido)benzoic acid is a sulfonamide derivative characterized by a benzoic acid backbone substituted with a 4-acetylphenylsulfonamido group at the ortho position. This compound is of interest in medicinal chemistry due to sulfonamides' historical relevance in drug design, particularly as enzyme inhibitors or receptor ligands.

Properties

IUPAC Name |

2-[(4-acetylphenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5S/c1-10(17)11-6-8-12(9-7-11)22(20,21)16-14-5-3-2-4-13(14)15(18)19/h2-9,16H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMCLCSHXZNOMCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetylphenylsulfonamido)benzoic acid typically involves the following steps:

Formation of 4-Acetylbenzenesulfonamide: This can be achieved by reacting 4-acetylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions.

Coupling with Benzoic Acid Derivative: The 4-acetylbenzenesulfonamide is then coupled with a benzoic acid derivative using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetylphenylsulfonamido)benzoic acid can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form a carboxylic acid.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of 2-(4-Carboxyphenylsulfonamido)benzoic acid.

Reduction: Formation of 2-(4-Aminophenylsulfonamido)benzoic acid.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Acetylphenylsulfonamido)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antibacterial and antifungal properties.

Medicine: Investigated for its anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Acetylphenylsulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Substituent Effects on Binding Affinity and Receptor Interactions

Sulfonamide derivatives with varied substituents on the phenyl ring exhibit distinct binding affinities. For example:

- Key Insight: Methyl and methoxy substituents lower ΔGbinding (indicating stronger binding) due to hydrophobic interactions (methyl) or H-bonding (methoxy) .

Structural Similarities and Divergences

- Halogenated Analogs: 2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid () and its bromo analog () feature halogen substituents (Cl, Br), which increase lipophilicity and electron-withdrawing effects. These compounds are studied as ligands in metal complexation and for antimicrobial activity .

- Benzyl and Methyl Derivatives: 2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid () incorporates a benzyl group, adding aromatic bulk. This structural feature may hinder receptor access compared to the acetyl-substituted target compound .

- Phenoxy vs. Sulfonamido Backbones: 2-(2-Chlorophenoxy)benzoic acid () replaces the sulfonamido group with a phenoxy linkage.

Physicochemical Properties

- Acidity : The sulfonamido group (pKa ~10) and carboxylic acid (pKa ~4) in the target compound confer pH-dependent solubility. Comparatively, methylbenzoic acid () lacks the sulfonamido moiety, resulting in lower acidity and reduced solubility .

- Polarity : Fluorine () and acetyl groups enhance polarity, but the acetyl’s carbonyl may offer stronger H-bonding than halogens .

Biological Activity

2-(4-Acetylphenylsulfonamido)benzoic acid, also known as a sulfonamide derivative, has gained attention for its potential biological activities. This compound is characterized by its unique structural features that may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a sulfonamide group attached to a benzoic acid moiety, which may contribute to its bioactivity. Understanding the chemical structure is crucial for elucidating its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Antimicrobial Activity : Similar to other sulfonamides, it might exhibit antimicrobial properties by interfering with bacterial folate synthesis.

- Antioxidant Effects : The compound could scavenge reactive oxygen species (ROS), contributing to its protective effects against oxidative stress.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokines and enzymes such as COX and LOX. |

| Antimicrobial | Potentially inhibits bacterial growth through interference with metabolic pathways. |

| Antioxidant | Scavenges free radicals and reduces oxidative damage in cells. |

Case Studies and Research Findings

-

Anti-inflammatory Activity

- A study investigated the impact of various sulfonamide derivatives on inflammation in animal models. Results indicated that this compound significantly reduced edema formation and pro-inflammatory cytokine levels when administered at doses of 10-50 mg/kg .

- Antimicrobial Efficacy

-

Antioxidant Properties

- Research conducted on cellular models showed that treatment with this compound led to a significant decrease in ROS levels, indicating its potential as an antioxidant agent .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption : Rapid absorption was noted after oral administration, with peak plasma concentrations achieved within 1-2 hours.

- Metabolism : The compound undergoes hepatic metabolism, primarily via conjugation pathways.

- Excretion : Renal excretion is the main route of elimination, with a half-life of approximately 6 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.